Urea Bond Hydrolytic Stability vs. Amide Bond: Broad pH Resistance
The urea bridge in this compound replaces the canonical amide bond found in standard dipeptides such as Boc-Aib-D-Phe-OH. Literature on structurally analogous ureidopeptides demonstrates that the urea (-NH-CO-NH-) linkage is stable to hydrolysis over a broad pH range and resists proteolytic degradation, whereas the corresponding amide bond in peptides undergoes both acid- and base-catalyzed hydrolysis as well as enzymatic cleavage [1]. Specifically, the [Leu5]enkephalin ureidopeptide analog H-YGGψ[NHCONH]FL-OH showed no detectable hydrolysis under conditions that rapidly degrade the parent amide peptide [1]. For the target compound, this translates into a longer shelf life in solution, greater compatibility with diverse reaction conditions, and prolonged in vitro half-life if the building block is incorporated into a bioactive candidate.
| Evidence Dimension | Hydrolytic stability (pH range and proteolytic resistance) |
|---|---|
| Target Compound Data | Urea bond (-NH-CO-NH-) between Aib and D-Hph; predicted to exhibit broad pH stability and proteolytic resistance based on ureidopeptide class behavior [1]. |
| Comparator Or Baseline | Amide-bonded dipeptide Boc-Aib-D-Phe-OH or Boc-Aib-D-Hph-OH (amide linkage): amide bonds are susceptible to acid-catalyzed hydrolysis (pH <3), base-catalyzed hydrolysis (pH >10), and cleavage by serine/cysteine proteases. |
| Quantified Difference | The urea analog H-YGGψ[NHCONH]FL-OH was reported stable to hydrolysis over a broad pH range and to proteolytic degradation, while standard amide peptides are labile under these conditions [1]. |
| Conditions | In vitro hydrolysis and proteolytic degradation assays on urea-peptide hybrids (class-level evidence from the enkephalin ureidopeptide model system) [1]. |
Why This Matters
For procurement, selecting a urea-linked building block reduces the risk of premature degradation during multi-step syntheses, storage, or biological assays—an advantage not offered by amide-linked dipeptide alternatives.
- [1] Lipton, M. F. (2001). Part I. A flexible strategy for the incorporation of ureas into peptide linkages (Doctoral dissertation, Purdue University). View Source
